molecular formula C12H12BrN B13615528 3-(3-Bromopropyl)quinoline

3-(3-Bromopropyl)quinoline

Cat. No.: B13615528
M. Wt: 250.13 g/mol
InChI Key: LGJHRUMJNGJAKV-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a quinoline ring system substituted with a bromopropyl group at the third position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromopropyl)quinoline typically involves the reaction of quinoline with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the bromine atom by the quinoline nitrogen.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromopropyl)quinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include azidoquinoline, thioquinoline, and alkoxyquinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

3-(3-Bromopropyl)quinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)quinoline depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The bromopropyl group can interact with biological targets through covalent bonding or non-covalent interactions, affecting the function of enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

  • 3-(3-Chloropropyl)quinoline
  • 3-(3-Iodopropyl)quinoline
  • 3-(3-Fluoropropyl)quinoline

Comparison: 3-(3-Bromopropyl)quinoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

3-(3-bromopropyl)quinoline

InChI

InChI=1S/C12H12BrN/c13-7-3-4-10-8-11-5-1-2-6-12(11)14-9-10/h1-2,5-6,8-9H,3-4,7H2

InChI Key

LGJHRUMJNGJAKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCCBr

Origin of Product

United States

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